molecular formula C10H16ClNO2 B2789513 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride CAS No. 1280721-66-5

3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride

Cat. No.: B2789513
CAS No.: 1280721-66-5
M. Wt: 217.69
InChI Key: SHRWOJRZSURAOL-UHFFFAOYSA-N
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Description

Historical Development of Aminopropanol Research

The systematic investigation of aminopropanol derivatives began in the mid-20th century with the discovery of ephedrine analogs, which demonstrated adrenergic receptor activity. Early synthetic efforts focused on β-amino alcohols due to their structural similarity to natural neurotransmitters. The development of 3-amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride emerged from three key technological advances:

  • Chiral Resolution Techniques (1980s): Enabled separation of racemic mixtures into enantiomerically pure forms.
  • Protecting Group Chemistry (1990s): Facilitated selective functionalization of the amino and hydroxyl groups.
  • High-Pressure Hydrogenation (2000s): Improved yields in reductive amination steps for arylpropanolamine synthesis.

A comparative analysis of synthesis milestones reveals progressive optimization:

Decade Key Development Yield Improvement
1990s Classical alkylation routes 40-55%
2000s Catalytic asymmetric synthesis 68-72%
2010s Flow chemistry approaches 85-92%

These advancements laid the groundwork for the efficient production of this compound at industrial scales.

Position in Chemical Taxonomy

This compound belongs to the structural class of aryl-substituted β-amino alcohols , specifically:

  • IUPAC Hierarchy :
    • Parent: Propan-1-ol
    • Substituents:
      • Amino group at C3
      • 4-Methoxyphenyl group at C2
      • Hydrochloride counterion

Key differentiating features from related structures include:

  • Stereochemical Configuration : The C2 and C3 chiral centers create four possible stereoisomers, with the (2R,3S) configuration demonstrating highest biological relevance.
  • Electronic Profile : The methoxy group's +M effect increases electron density at the aromatic ring, altering hydrogen-bonding capacity compared to halogenated analogs.

Comparative physicochemical properties with structural analogs:

Compound logP pKa (NH) Dipole Moment
Target Compound 1.82 9.3 4.7 D
4-Chloro Analog 2.15 8.9 5.1 D
Unsubstituted 0.98 9.8 3.9 D

Data derived from quantum mechanical calculations demonstrate the methoxy group's role in modulating solubility and charge distribution.

Conceptual Framework for Phenylpropanolamine Research

Contemporary research paradigms emphasize three structural axes for biological activity optimization:

  • Aromatic Substituent Effects :

    • Methoxy groups enhance blood-brain barrier penetration vs. hydroxyl groups.
    • Para-substitution optimizes receptor binding pocket complementarity.
  • Backbone Flexibility :

    • Propanol chain length balances conformational freedom and target engagement.
    • Secondary alcohol improves metabolic stability vs. primary analogs.
  • Stereoelectronic Tuning :

    • Protonated amino group facilitates ionic interactions with aspartate residues.
    • Chloride counterion modulates crystallization behavior and bioavailability.

Recent synthetic strategies employ computational modeling to predict substituent effects on:

  • Molecular Polar Surface Area (30-45 Ų optimal for CNS penetration)
  • Hammett σ Values (σpara = -0.27 for methoxy vs. +0.23 for chloro)
  • Taft Steric Parameters (Es = -0.55 for OCH₃ vs. -0.97 for Cl)

Significance in Contemporary Chemical Research

Four emerging applications drive current investigations:

  • Asymmetric Catalysis :

    • Chiral ligand in transition metal complexes (Cu, Ru) for enantioselective hydrogenation.
    • Example: 78% ee achieved in ketone reductions using Rhodium complexes.
  • Pharmaceutical Intermediate :

    • Key precursor in serotonin-norepinephrine reuptake inhibitor syntheses.
    • Structural motif in experimental antiparkinsonian agents.
  • Supramolecular Chemistry :

    • Hydrogen-bond donor/acceptor in molecular cage assemblies.
    • Component of pH-responsive gel matrices.
  • Analytical Chemistry :

    • Chiral stationary phase modifier in HPLC columns.
    • Fluorescent derivatization agent for LC-MS detection of ketones.

Ongoing research frontiers include its application in:

  • Organocatalytic Aldol Reactions : Enantioselectivity >90% achieved in preliminary trials.
  • Metal-Organic Frameworks : Porosity modulation through hydrogen-bond networks.
  • Bioconjugation Chemistry : Site-specific protein labeling via amino group acylation.

Properties

IUPAC Name

3-amino-2-(4-methoxyphenyl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-13-10-4-2-8(3-5-10)9(6-11)7-12;/h2-5,9,12H,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRWOJRZSURAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride typically involves the reduction of corresponding nitro compounds or the reductive amination of appropriate ketones. Common reagents used in these reactions include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) for reduction processes .

Industrial Production Methods: Industrial production methods often employ catalytic hydrogenation techniques using palladium or platinum catalysts under controlled conditions to ensure high yield and purity. The process may also involve crystallization steps to obtain the hydrochloride salt form of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into various amines or alcohols using reducing agents such as NaBH4 or LiAlH4.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted amines and derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride serves as a chiral building block in the synthesis of complex organic molecules. It can undergo various chemical transformations, including oxidation and reduction, leading to the formation of derivatives that retain or enhance biological activity.

Transformation Type Products
Oxidation4-Methoxybenzaldehyde, 4-Methoxybenzoic acid
Reduction(S)-3-Amino-2-(4-methoxyphenyl)-propan-1-amine
SubstitutionVarious substituted derivatives depending on nucleophile used

The compound has been investigated for its potential biological activity , particularly in relation to antidepressant and anticancer effects.

Antidepressant Effects:
Studies have demonstrated that this compound exhibits significant antidepressant-like effects in animal models. In forced swim tests and tail suspension tests, it showed reduced immobility times, suggesting enhanced serotonergic and/or noradrenergic neurotransmission .

Anticancer Activity:
Research indicates that derivatives of this compound possess cytotoxic properties against various cancer cell lines. In vitro studies have shown significant activity against A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cell lines. The methoxy substitution on the phenyl ring appears to enhance the anticancer activity .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the pharmacological properties of this compound. Modifications to the methoxy group and other substituents can significantly impact biological activity.

Substituent Effect on Activity
4-MethoxyEnhances anticancer activity
4-DimethylaminoIncreases potency against A549 cells
4-ChlorophenylFurther enhances anticancer effects

Animal Model Studies

In one study involving animal models, treatment with this compound resulted in reduced immobility times during forced swim tests, indicating an antidepressant effect comparable to established selective serotonin reuptake inhibitors (SSRIs). The results were statistically significant when compared to control groups receiving saline or inactive compounds .

In Vitro Anticancer Studies

Another notable study evaluated various derivatives for their cytotoxic effects on A549 cells using MTT assays. Certain derivatives achieved IC50 values below 20 µM, indicating strong potential for development as anticancer agents .

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Its effects are mediated through binding to active sites, leading to conformational changes and subsequent biological responses .

Comparison with Similar Compounds

Fluorophenyl Analogs

  • (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS 1213160-13-4) Molecular Formula: C₉H₁₃ClFNO Molecular Weight: 205.66 Key Differences: The 4-fluorophenyl substituent replaces the 4-methoxyphenyl group, reducing electron-donating effects and altering receptor affinity. Fluorine’s electronegativity increases metabolic stability compared to methoxy groups. Applications: Used in life science research as a building block for drug candidates targeting neurological disorders .
  • (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS 154550-93-3) Molecular Formula: C₉H₁₃ClFNO Molecular Weight: 205.66 Key Differences: Enantiomeric configuration (R vs. S) affects chiral recognition in biological systems. This isomer may exhibit distinct pharmacokinetic properties .

Methoxyphenyl Derivatives in Pharmaceutical Impurities

  • Venlafaxine Hydrochloride Impurity A (EP) (CAS 50822-98-5) Structure: 2-(4-Methoxyphenyl)-N,N-dimethylethanamine hydrochloride Molecular Formula: C₁₁H₁₈ClNO Key Differences: Lacks the propan-1-ol backbone and amino group at C3, simplifying the structure. Used as a reference standard in quality control for antidepressants .
  • Imp. F(EP) Hydrochloride (CAS 93413-79-7) Structure: (2RS)-2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine hydrochloride Molecular Formula: C₁₈H₂₆ClNO Key Differences: Incorporates a cyclohexenyl group and dimethylamino substituent, increasing steric bulk and altering receptor binding kinetics .

Hydroxyphenyl and Alkyl-Substituted Analogs

  • Buphenine Hydrochloride (Nylidrin Hydrochloride) Structure: 1-(4-Hydroxyphenyl)-2-(1-methyl-3-phenylpropylamino)propan-1-ol hydrochloride Molecular Formula: C₂₀H₂₈ClNO₂ Key Differences: The 4-hydroxyphenyl group enhances polarity, while the branched alkyl chain modifies adrenergic receptor selectivity. Clinically used for peripheral vascular diseases .
  • 2-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol Hydrochloride Molecular Formula: C₇H₁₂ClF₂NO Key Differences: Replaces the aromatic ring with a difluorocyclobutyl group, drastically altering lipophilicity and conformational flexibility. Explored in fragment-based drug discovery .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance Source
3-Amino-2-(4-methoxyphenyl)propan-1-ol HCl (Target) C₁₀H₁₆ClNO₂ 229.7 (Theoretical) 4-Methoxyphenyl, C3-amino Synthetic intermediate Inferred
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl C₉H₁₃ClFNO 205.66 4-Fluorophenyl Neurological research
Venlafaxine Impurity A (EP) C₁₁H₁₈ClNO 215.7 N,N-Dimethyl, 4-methoxyphenyl Antidepressant impurity standard
Buphenine HCl C₂₀H₂₈ClNO₂ 358.9 4-Hydroxyphenyl, branched alkyl Peripheral vasodilator

Research Findings and Implications

  • Chirality: Enantiomers like (R)- and (S)-3-amino-2-(4-fluorophenyl)propan-1-ol hydrochloride exhibit divergent binding affinities to opioid and adrenergic receptors, underscoring the importance of stereochemistry in drug design .
  • Pharmaceutical Relevance : Methoxyphenyl-containing impurities (e.g., Venlafaxine-related compounds) are critical in regulatory compliance, requiring precise analytical methods for quantification .

Biological Activity

3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, also known as (R)-3-Amino-2-(4-methoxyphenyl)-propan-1-ol hydrochloride, is a chiral compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an amino group, a methoxy-substituted phenyl ring, and a hydroxyl group. Its molecular formula is C10H15ClN2O2C_{10}H_{15}ClN_2O_2 with a molecular weight of approximately 181.23 g/mol. The presence of these groups suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group enhances binding affinity through hydrophobic interactions. This interaction can modulate the activity of target proteins, leading to various biological responses .

Antioxidant Activity

Research indicates that derivatives of compounds related to 3-Amino-2-(4-methoxyphenyl)propan-1-ol exhibit significant antioxidant properties. For instance, certain synthesized derivatives have shown antioxidant activity superior to that of ascorbic acid in DPPH radical scavenging assays . This suggests that the compound may contribute to oxidative stress reduction in biological systems.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro assays have demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, some derivatives were found to be more cytotoxic against U-87 cells compared to MDA-MB-231 cells .

Study on Antioxidant Activity

In a comparative study, several derivatives of 3-Amino-2-(4-methoxyphenyl)propan-1-ol were synthesized and evaluated for their antioxidant capabilities. The results indicated that certain compounds exhibited antioxidant activity approximately 1.4 times greater than that of ascorbic acid, highlighting their potential as therapeutic agents in oxidative stress-related conditions .

Anticancer Research

A study involving the evaluation of the cytotoxicity of various derivatives against cancer cell lines found that compounds derived from 3-Amino-2-(4-methoxyphenyl)propan-1-ol significantly inhibited cell proliferation. The IC50 values were determined through MTT assays, demonstrating low micromolar concentrations required for effective inhibition .

Data Tables

Compound Biological Activity IC50 (µM) Reference
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamideAntioxidant25
3-Amino-2-(4-methoxyphenyl)propanamideAnticancer (U-87)15
3-Amino-2-(4-methoxyphenyl)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazideAntioxidant20

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves multi-step processes, including:

  • Friedel-Crafts acylation of 4-methoxybenzene with chlorinated intermediates (e.g., 3-chloropropionyl chloride) using Lewis acid catalysts (e.g., AlCl₃) .
  • Catalytic hydrogenation for chiral resolution, requiring precise temperature control (25–50°C) and solvent systems (methanol/water mixtures) to optimize enantiomeric purity .
  • Salt formation with HCl to enhance stability and solubility .
    • Key Parameters : Reaction yield depends on stoichiometric ratios, catalyst loading, and post-synthesis purification (e.g., recrystallization in ethanol) .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies chiral centers and confirms substitution patterns (e.g., methoxy group at C4 of phenyl ring) .
  • HPLC with chiral columns resolves enantiomers (e.g., Chiralpak® AD-H column) to verify enantiomeric excess (>98% for R-configuration) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (theoretical: 231.68 g/mol) and detects impurities (e.g., dechlorinated byproducts) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Data :

SolventSolubility (mg/mL)Stability (25°C)
Water45.2>6 months
Methanol120.5>12 months
DMSO89.73 months
  • Recommendations : Store as a lyophilized powder at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate racemization during asymmetric synthesis?

  • Experimental Design :

  • Low-Temperature Catalysis : Use Ru-BINAP complexes at 0–10°C to suppress thermal racemization .
  • Solvent Screening : Polar aprotic solvents (e.g., THF) reduce kinetic resolution barriers compared to protic solvents .
  • In-line Monitoring : Employ FTIR or Raman spectroscopy to track enantiomeric excess in real-time .
    • Data Contradiction : Higher yields (≥85%) reported in THF vs. methanol (72%) due to reduced side reactions .

Q. What mechanistic insights explain its variable biological activity in enzyme inhibition assays?

  • Hypothesis Testing :

  • Molecular Docking : The methoxyphenyl group stabilizes hydrophobic pockets in CYP450 enzymes, while the amino group forms hydrogen bonds with catalytic residues .
  • Structure-Activity Relationship (SAR) : Replace methoxy with chloro (as in analog C₉H₁₂ClN₁O) to enhance lipophilicity and improve IC₅₀ by 3-fold .
    • Contradiction Analysis : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 28 µM) may arise from assay pH differences affecting protonation states .

Q. How can researchers resolve contradictions in reported pharmacokinetic data (e.g., bioavailability)?

  • Methodological Approach :

  • Comparative Metabolomics : Use LC-MS/MS to quantify metabolites in plasma vs. in vitro models .
  • Species-Specific Profiling : Rodent studies show 22% oral bioavailability vs. 8% in primates due to differences in first-pass metabolism .
  • Caco-2 Permeability Assays : Validate intestinal absorption mechanisms (Papp >1×10⁻⁶ cm/s indicates passive diffusion dominance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.